

Methyl 6-amino-3-bromopicolinate as a building block in drug discovery

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Compound of Interest

Compound Name: **Methyl 6-amino-3-bromopicolinate**

Cat. No.: **B070948**

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Application Notes: Methyl 6-amino-3-bromopicolinate in Drug Discovery

Introduction

Methyl 6-amino-3-bromopicolinate is a versatile heterocyclic building block crucial in the field of medicinal chemistry and drug discovery. Its unique trifunctional structure, featuring a pyridine core with strategically positioned amino, bromo, and methyl ester groups, allows for a wide range of chemical modifications. This makes it an invaluable scaffold for the synthesis of complex molecules targeting various biological pathways. The bromine atom is amenable to palladium-catalyzed cross-coupling reactions, the amino group can be readily derivatized, and the methyl ester provides a handle for amide bond formation or hydrolysis. These reactive sites enable the generation of diverse compound libraries for screening and lead optimization in the development of new therapeutic agents, including kinase inhibitors and antiviral compounds.[\[1\]](#) [\[2\]](#)[\[3\]](#)

Chemical and Physical Properties

The key properties of **Methyl 6-amino-3-bromopicolinate** are summarized below, providing essential information for its handling, storage, and use in synthesis.

Property	Value	Reference(s)
CAS Number	178876-83-0	[4] [5]
Molecular Formula	C ₇ H ₇ BrN ₂ O ₂	[4] [5]
Molecular Weight	231.05 g/mol	[4] [5]
Appearance	Solid	
Purity	≥96%	[4]
IUPAC Name	methyl 6-amino-3-bromo-2-pyridinecarboxylate	
Storage	4°C, protect from light, stored under nitrogen	[4]
SMILES	O=C(OC)C1=NC(N)=CC=C1Br	[4]

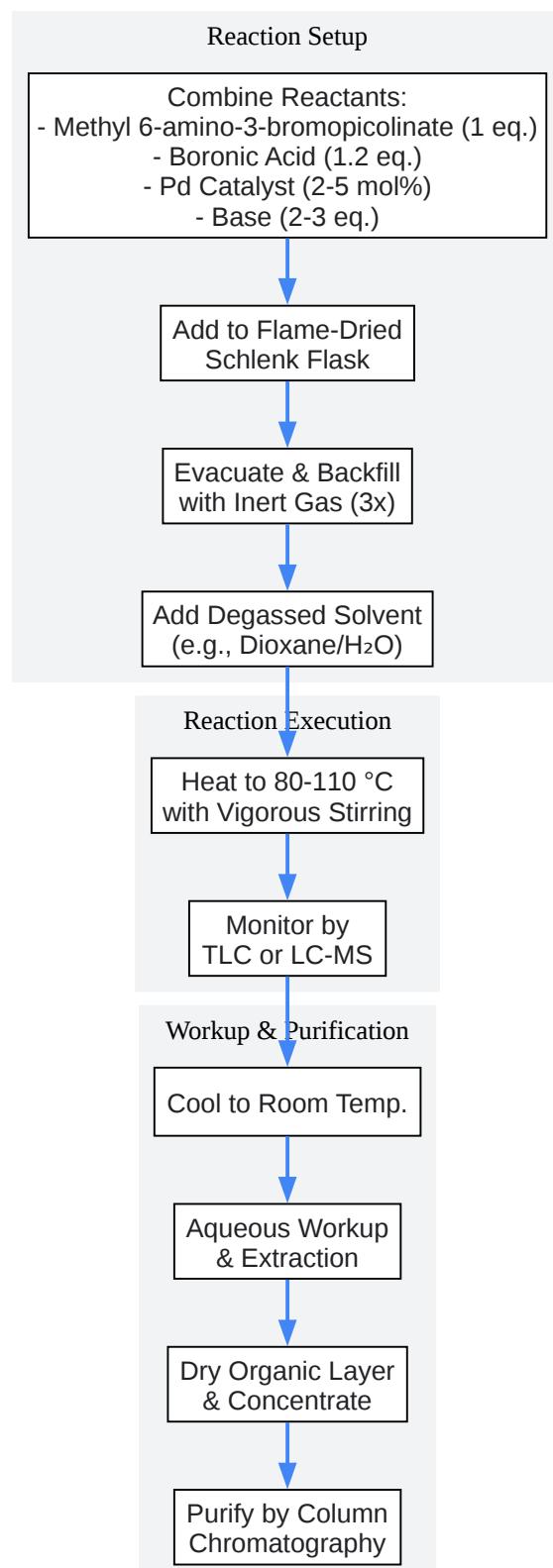
Key Applications and Synthetic Protocols

Methyl 6-amino-3-bromopicolinate serves as a pivotal intermediate for constructing a variety of molecular architectures. The bromine atom at the 3-position is particularly useful for introducing molecular diversity through carbon-carbon and carbon-nitrogen bond-forming reactions.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method to form carbon-carbon bonds by reacting the aryl bromide with a boronic acid or ester.[\[6\]](#)[\[7\]](#) This reaction is instrumental in synthesizing biaryl compounds, a common motif in kinase inhibitors.[\[8\]](#)

General Experimental Workflow: Suzuki-Miyaura Coupling

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Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure that may require optimization for specific substrates.[\[6\]](#)[\[8\]](#)

Materials:

- **Methyl 6-amino-3-bromopicolinate** (1.0 equiv)
- Arylboronic acid (1.2 equiv)
- Palladium(II) acetate $[\text{Pd}(\text{OAc})_2]$ (2 mol%)
- SPhos (4 mol%) or other suitable phosphine ligand
- Potassium phosphate (K_3PO_4) (2.0 equiv)
- Anhydrous 1,4-Dioxane and degassed water (e.g., 4:1 ratio)
- Schlenk flask and condenser
- Inert atmosphere (Argon or Nitrogen)

Procedure:

- To a flame-dried Schlenk flask under an inert atmosphere, add **Methyl 6-amino-3-bromopicolinate**, the arylboronic acid, $\text{Pd}(\text{OAc})_2$, SPhos, and K_3PO_4 .
- Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
- Add the degassed solvent mixture (e.g., 4:1 dioxane/water) via syringe. The final concentration of the substrate should be approximately 0.1 M.[\[7\]](#)
- Heat the reaction mixture to 80–110 °C with vigorous stirring.
- Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.

- Dilute the mixture with ethyl acetate and wash with water, followed by brine.
- Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Representative Data for Suzuki-Miyaura Coupling

The following table shows illustrative reaction conditions for similar substrates.

Aryl Halide	Boronate Acid	Catalyst/Ligand	Base	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference
4-Chlorotoluene	Methyl 3-borono benzoate	Pd(OAc) ₂ / Buchwald-Lindner Ligand	K ₃ PO ₄	Dioxane/H ₂ O	110	24	75	[6]
1-Iodonaphthalene	Methyl 3-borono benzoate	Pd(PPh ₃) ₄	Na ₂ CO ₃	Toluene /EtOH/H ₂ O	85	6	97	[6]
8-bromo-6-methylquinolin-2(1H)-one	Phenylboronic acid	Pd(PPh ₃) ₄	Na ₂ CO ₃	THF/H ₂ O	70	18	85	[8]

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction essential for forming carbon-nitrogen bonds, a critical step in synthesizing many pharmaceuticals.[9][10] This reaction allows for the introduction of various primary or secondary amines at the 3-position of the picolinate core.

Detailed Protocol: Buchwald-Hartwig Amination

This is a generalized protocol that should be adapted and optimized for specific amine partners.[9][11]

Materials:

- **Methyl 6-amino-3-bromopicolinate** (1.0 equiv)
- Primary or secondary amine (1.2 equiv)
- Tris(dibenzylideneacetone)dipalladium(0) $[\text{Pd}_2(\text{dba})_3]$ (2 mol%)
- Xantphos or other suitable ligand (4 mol%)
- Sodium tert-butoxide (NaOtBu) (1.4 equiv)
- Anhydrous, degassed toluene or dioxane
- Schlenk tube or flask
- Inert atmosphere (Argon or Nitrogen)

Procedure:

- In a glovebox or under an inert atmosphere, add $\text{Pd}_2(\text{dba})_3$, the phosphine ligand, and NaOtBu to an oven-dried Schlenk tube.
- Add **Methyl 6-amino-3-bromopicolinate** and the desired amine.
- Add the anhydrous, degassed solvent via syringe.
- Seal the tube and heat the reaction mixture to 90–110 °C.

- Monitor the reaction progress by TLC or LC-MS.
- After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
- Filter the mixture through a pad of Celite to remove palladium residues.
- Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na_2SO_4 or MgSO_4 .
- Filter, concentrate under reduced pressure, and purify the crude product by flash column chromatography.[\[11\]](#)

Representative Data for Buchwald-Hartwig Amination

The following table summarizes typical conditions for the amination of similar bromopyridine substrates.

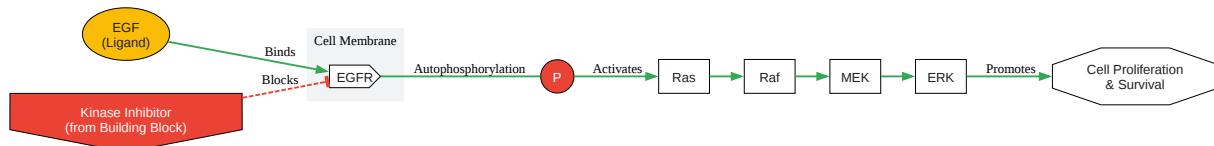
Aryl Halide	Amine	Catalyst/Ligand	Base	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference
6-Bromopyridin-3-amine	Arylamine	$\text{Pd}_2(\text{dba})_3 / \text{XPhos}$	NaOtBu	Toluene	110	12-24	70-95	[9]
2-bromo-6-methylpyridine	trans-1,2-diaminocyclohexane	$\text{Pd}_2(\text{dba})_3 / \text{BINAP}$	NaOtBu	Toluene	80	4	60	[12]

Application in Kinase Inhibitor Synthesis

Derivatives of brominated pyridines are common scaffolds for kinase inhibitors, which are crucial in oncology.[\[3\]](#) These inhibitors often function by competing with ATP at the enzyme's active site. The EGFR signaling pathway is a common target.[\[13\]](#) An inhibitor synthesized using

Methyl 6-amino-3-bromopicolinate could block the tyrosine kinase domain, preventing autophosphorylation and downstream signaling that leads to cell proliferation.

Simplified EGFR Signaling Pathway



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Caption: Inhibition of the EGFR signaling pathway by a kinase inhibitor.

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